molecular formula C48H34O26 B118441 Camelliatannin F CAS No. 154561-15-6

Camelliatannin F

Cat. No.: B118441
CAS No.: 154561-15-6
M. Wt: 1026.8 g/mol
InChI Key: QVQMITBCNKWSNM-UHFFFAOYSA-N
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Description

Camelliatannin F is a hydrolyzable tannin first isolated from the leaves of Camellia japonica L., a species within the Theaceae family. Structurally, it comprises an epicatechin unit linked to a C-glucosidically bonded ellagic acid moiety . This compound belongs to the broader class of complex tannins (CoT), which are characterized by covalent bonds between flavan-3-ols (e.g., catechin) and gallotannins (GT) or ellagitannins (ET) . This compound exhibits a molecular formula of C41H30O26 and a molecular weight of approximately 962.6 g/mol . Its isolation and structural elucidation have facilitated investigations into its bioactivities, including antioxidant and antiviral properties .

Properties

CAS No.

154561-15-6

Molecular Formula

C48H34O26

Molecular Weight

1026.8 g/mol

IUPAC Name

9-(3,4-dihydroxyphenyl)-15-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-5,8,20,21,22,25-hexahydroxy-2,10,16,29-tetraoxaheptacyclo[12.12.3.01,13.03,12.06,11.018,23.024,27]nonacosa-3(12),4,6(11),18,20,22,24-heptaene-17,26,28-trione

InChI

InChI=1S/C48H34O26/c49-15-2-1-10(3-17(15)51)38-21(55)4-11-16(50)8-23-27(39(11)70-38)29-41-42(73-46(67)14-7-20(54)33(59)36(62)26(14)28-30(47(68)72-41)48(29,74-23)43(64)37(28)63)40-22(56)9-69-44(65)12-5-18(52)31(57)34(60)24(12)25-13(45(66)71-40)6-19(53)32(58)35(25)61/h1-3,5-8,21-22,29-30,38,40-42,49-63H,4,9H2

InChI Key

QVQMITBCNKWSNM-UHFFFAOYSA-N

SMILES

C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C(=O)C4(C7C(=O)O5)O3)O)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C(=O)C4(C7C(=O)O5)O3)O)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Other CAS No.

154561-15-6

Synonyms

camelliatannin F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Tannins

Structural Comparison

Camelliatannin F shares structural similarities with other tannins derived from Camellia species and related plants. Key comparisons include:

Compound Source Molecular Formula Molecular Weight (g/mol) Structural Features
This compound Camellia japonica leaves C41H30O26 962.6 Epicatechin + C-glucosidically bonded ellagic acid
Camelliatannin H Camellia japonica fruits C82H56O52 1,801.0 Dimeric hydrolyzable tannin with two ellagic acid units
Camelliatannin A Camellia japonica leaves C49H36O27 1,056.8 Catechin linked to gallotannin via C–C bond
Acutissimin A Quercus spp. C41H28O26 912.6 Flavan-3-ol (epicatechin) + ET moiety; lacks C-glucosidic bond
Pedunculagin Various plants C34H24O22 784.5 Bis-hexahydroxydiphenoyl (HHDP) ester linked to glucose; no flavan-3-ol unit

Key Observations :

  • This compound and Acutissimin A both contain flavan-3-ol units but differ in glycosylation patterns. The C-glucosidic bond in this compound enhances its stability compared to non-glycosylated analogs .
  • Camelliatannin H, a dimeric tannin, exhibits higher molecular weight and complexity than this compound, likely influencing its bioactivity .

Bioactivity Comparison

Antiviral Activity
  • Camelliatannin H: Demonstrates 54% inhibition of HIV-1 protease at 50 µM, attributed to its dimeric structure and multiple phenolic groups .
  • This compound : Exhibits moderate HIV-1 reverse transcriptase inhibition (~30% at 50 µM) but weaker protease inhibition compared to Camelliatannin H .
  • Pedunculagin : Shows broad-spectrum antiviral activity, including inhibition of Epstein-Barr virus (EBV) activation, via interference with viral envelope proteins .
Antioxidant Capacity
  • This compound and A exhibit stronger free radical scavenging (IC50 ~10 µM in DPPH assay) than monomeric tannins like pedunculagin (IC50 ~25 µM) due to their additional phenolic hydroxyl groups .

Pharmacological Relevance

  • HIV Therapeutics : Camelliatannin H is prioritized for antiviral drug development due to its potency against HIV-1 protease .
  • Antioxidant Formulations : this compound’s stability and radical scavenging capacity make it suitable for nutraceuticals targeting oxidative stress .

Q & A

Q. How can in vivo studies on this compound balance ethical constraints with translational relevance?

  • Methodological Answer : Optimize experimental design via:
  • Use of transgenic models (e.g., Nrf2-knockout mice) to reduce sample size while maintaining statistical power.
  • Adherence to ARRIVE guidelines for humane endpoints and data transparency.
  • Alternative models (e.g., zebrafish embryos) for preliminary toxicity screening .

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